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molecular formula C9H13F2NO B8293416 2,2-Difluoro-1-(pyrrolidin-1-yl)pent-4-en-1-one

2,2-Difluoro-1-(pyrrolidin-1-yl)pent-4-en-1-one

Cat. No. B8293416
M. Wt: 189.20 g/mol
InChI Key: VXZYDRWUFBVXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187435B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethanone (600 mg, 2.63 mmol) in dry toluene (18 mL) was added allyltributyltin (0.84 mL, 2.63 mmol) and AIBN (9 mg, 0.05 mmol) at rt. The reaction mixture was stirred at 100° C. for 1 h. AIBN (9 mg, 0.05 mmol) was then added again and the reaction mixture further stirred at 100° C. for 30 h. The solvent was removed under reduced pressure and the crude residue purified by FC (SiO2 containing 10% KF, hept-EA, 1:0→4:1) to give the title compound as a colorless oil. LC-MS-conditions 08: tR=0.73 min; [M+H]+=190.30.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.Br[C:4]([F:13])([F:12])[C:5]([N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6].[CH2:14]([Sn](CCCC)(CCCC)CCCC)[CH:15]=[CH2:16].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[F:12][C:4]([F:13])([CH2:16][CH:15]=[CH2:14])[C:5]([N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
600 mg
Type
reactant
Smiles
BrC(C(=O)N1CCCC1)(F)F
Name
Quantity
18 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
9 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
9 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture further stirred at 100° C. for 30 h
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue purified by FC (SiO2 containing 10% KF, hept-EA, 1:0→4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)N1CCCC1)(CC=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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